Formic acid;furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

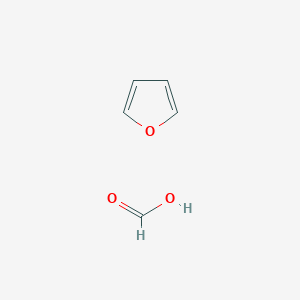

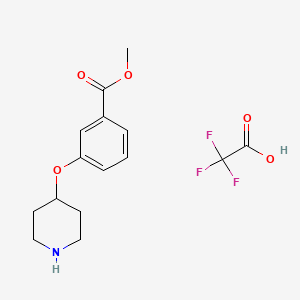

Formic acid: (methanoic acid) is the simplest carboxylic acid with the chemical formula HCOOH. It is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants and bees . Furan is a heterocyclic organic compound with the chemical formula C4H4O. It is a colorless, volatile liquid with a boiling point close to room temperature and is derived from the thermal decomposition of pentose-containing materials .

Preparation Methods

Formic Acid

Formic acid can be synthesized through several methods:

Hydrolysis of Methyl Formate: This involves the reaction of methyl formate with water in the presence of a strong acid catalyst.

Oxidation of Formaldehyde: Formic acid can be produced by the catalytic oxidation of formaldehyde.

Laboratory Preparation: In the lab, formic acid is prepared by heating glycerol with oxalic acid.

Furan

Furan can be synthesized through various methods:

Paal-Knorr Synthesis: This involves the cyclization of 1,4-diketones under acidic conditions.

Decarboxylation of Furoic Acid: Furan can be obtained by the decarboxylation of furoic acid, which is produced from furfural.

Cycloisomerization of Alkynes: This method uses metal catalysts to convert alkynes into furans.

Chemical Reactions Analysis

Formic Acid

Formic acid undergoes several types of chemical reactions:

Reduction: It acts as a reducing agent and can reduce metal oxides to metals.

Esterification: Formic acid reacts with alcohols to form esters.

Furan

Furan is highly reactive and undergoes various chemical reactions:

Electrophilic Substitution: Furan undergoes nitration, sulfonation, and halogenation reactions.

Diels-Alder Reaction: Furan reacts with maleic anhydride to form adducts.

Hydrogenation: Furan can be hydrogenated to tetrahydrofuran.

Scientific Research Applications

Formic Acid

Formic acid has diverse applications in scientific research:

Chemistry: It is used as a reducing agent and a source of hydride ions in organic synthesis.

Biology: Formic acid is used in the preservation of biological samples.

Medicine: It is used as an antibacterial agent in livestock feed.

Industry: Formic acid is used in the production of leather, textiles, and rubber.

Furan

Furan and its derivatives have significant applications:

Medicinal Chemistry: Furan derivatives exhibit antibacterial, antifungal, and anticancer properties.

Green Chemistry: Furan is used as a platform chemical for the production of bio-based materials.

Polymer Science: Furan is used in the synthesis of resins and polymers.

Mechanism of Action

Formic Acid

Formic acid exerts its effects through various mechanisms:

Inhibition of Enzymes: It inhibits enzymes like nitric oxide synthase and prostaglandin D synthase.

Reduction Reactions: Formic acid acts as a reducing agent in chemical reactions, donating hydride ions.

Furan

Furan’s mechanism of action involves:

Electrophilic Substitution: Furan undergoes electrophilic substitution reactions due to its electron-rich nature.

Diels-Alder Reaction: Furan participates in Diels-Alder reactions, forming cyclic adducts.

Comparison with Similar Compounds

Formic Acid

Similar compounds include:

Acetic Acid: Acetic acid (CH3COOH) is a carboxylic acid with similar properties but is less reactive than formic acid.

Propionic Acid: Propionic acid (C2H5COOH) is another carboxylic acid with a longer carbon chain.

Furan

Thiophene: Thiophene (C4H4S) is a sulfur analog of furan with similar aromatic properties.

Pyrrole: Pyrrole (C4H4NH) is a nitrogen analog of furan with similar reactivity.

Formic acid and furan are versatile compounds with significant scientific and industrial applications. Their unique chemical properties and reactivity make them valuable in various fields of research and industry.

Properties

CAS No. |

916822-90-7 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

formic acid;furan |

InChI |

InChI=1S/C4H4O.CH2O2/c1-2-4-5-3-1;2-1-3/h1-4H;1H,(H,2,3) |

InChI Key |

VOZWCXPNEZWSAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1.C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)